
N-(5-((3,5-dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiadiazole and carboxamide groups could result in interesting electronic and steric effects .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the thiadiazole ring might undergo reactions at the sulfur or nitrogen atoms, while the carboxamide group could participate in condensation or hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar carboxamide group and the aromatic thiadiazole ring could affect its solubility, melting point, and other properties .Applications De Recherche Scientifique
Antiproliferative and Antimicrobial Properties
A study focused on Schiff bases derived from 1,3,4-thiadiazole compounds, including compounds similar to N-(5-((3,5-dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, revealed significant antiproliferative and antimicrobial properties. These compounds demonstrated high DNA protective ability against oxidative stress and showed strong antimicrobial activity against certain strains like S. epidermidis. Furthermore, some compounds exhibited cytotoxicity against cancer cell lines like PC-3 and MDA-MB-231, indicating potential for cancer therapy applications (Gür et al., 2020).
Synthesis and Chemical Characterization
Research on the synthesis of 1,2,4-thiadiazoles, closely related to the compound , has been extensive. A particular study describes the oxidative dimerization of thioamides to create 3,5-disubstituted 1,2,4-thiadiazoles. These findings are crucial for understanding the chemical synthesis and properties of compounds like this compound (Patil et al., 2009).
Anticancer Evaluation
The synthesis and evaluation of compounds containing the 1,3,4-thiadiazole scaffold, similar to the compound , have shown promising anticancer activity. These compounds, evaluated against various human cancer cell lines, demonstrated significant potential as anticancer agents. This highlights the relevance of such compounds in developing new therapeutic strategies for cancer treatment (Tiwari et al., 2017).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-[5-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3S3/c1-8-12(26-20-17-8)13(21)16-14-18-19-15(25-14)24-7-9-4-10(22-2)6-11(5-9)23-3/h4-6H,7H2,1-3H3,(H,16,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLEGYGFEEPBQNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=NN=C(S2)SCC3=CC(=CC(=C3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-3-[4-(trifluoromethyl)thiophen-3-yl]propanoic acid;hydrochloride](/img/structure/B2391064.png)
![2-(Aminomethyl)bicyclo[2.2.2]octane-2-carboxylic acid hydrochloride](/img/structure/B2391065.png)
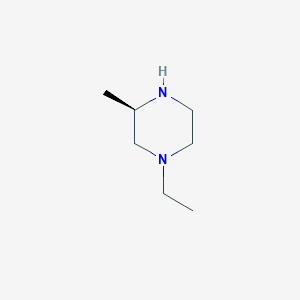
![3-Methyl-1-[(1r,4r)-4-hydroxycyclohexyl]urea](/img/structure/B2391068.png)
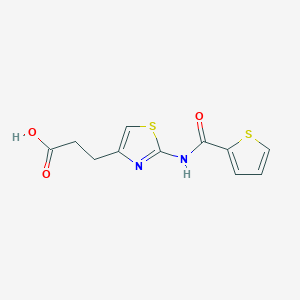
![N-(2,3-dimethylphenyl)-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2391073.png)

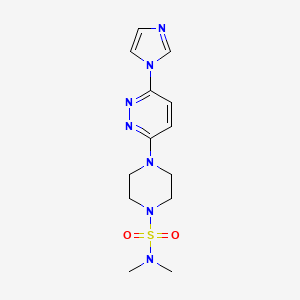
![(Z)-methyl 4-(((1-(4-methylbenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzoate](/img/structure/B2391077.png)

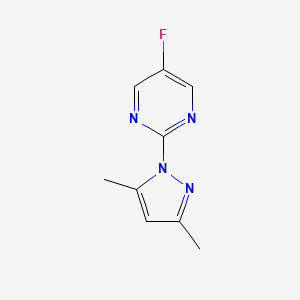
![5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-(3-methyl-5-oxo-1-phenyl-1,2,4-triazolan-3-yl)-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2391082.png)
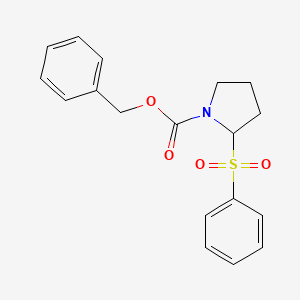
![8-fluoro-3-(3-oxo-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2391087.png)